molecular formula C11H14ClN5O B2378744 4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine CAS No. 99839-96-0

4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine

Cat. No. B2378744
CAS RN: 99839-96-0
M. Wt: 267.72
InChI Key: AWCDFXXNPAXJBL-UHFFFAOYSA-N
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Description

4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine is a chemical compound that has been the subject of extensive scientific research. It is a member of the triazolopyrimidine family of compounds and is known for its unique pharmacological properties. In

Scientific Research Applications

Antihypertensive Properties

  • A study by Bayomi et al. (1999) synthesized 1,2,4-triazolol[1,5-alpha]pyrimidines with morpholine, showing promising in vitro and in vivo antihypertensive activity in some compounds Bayomi et al., 1999.

Antimicrobial Activity

  • Prajapati et al. (2014) developed novel triazolo[1,5-a]pyrimidine derivatives from morpholinone amine, displaying significant antimicrobial activity against various bacterial and fungal strains Prajapati et al., 2014.
  • Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives, including those with morpholine, that exhibited good or moderate antimicrobial activities Bektaş et al., 2007.

Antibacterial Properties

  • Lahmidi et al. (2019) synthesized a pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, demonstrating antibacterial activity against several microbial strains Lahmidi et al., 2019.

Antiasthma Potential

  • Medwid et al. (1990) prepared 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which were active as mediator release inhibitors, showing potential as antiasthma agents Medwid et al., 1990.

Anticancer Applications

  • Fandzloch et al. (2020) nanoencapsulated a ruthenium(ii) complex with triazolopyrimidine in liposomes, enhancing its anticancer activity against melanoma cell lines Fandzloch et al., 2020.

Other Applications

  • Baklykov et al. (2019) synthesized 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide, an intermediate in the synthesis of the antiviral drug Triazid® Baklykov et al., 2019.

properties

IUPAC Name

4-[2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5O/c1-8-6-10(16-2-4-18-5-3-16)17-11(13-8)14-9(7-12)15-17/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCDFXXNPAXJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)N3CCOCC3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine

CAS RN

99839-96-0
Record name 4-[2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine
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